N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
Description
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is a chemical compound with the molecular formula C15H19N3O3 It is known for its unique structure, which includes an oxadiazole ring, a phenyl group, and a pentanamide chain
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-5-6-13(19)16-15-14(17-21-18-15)11-7-9-12(10-8-11)20-4-2/h7-10H,3-6H2,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRRHWUJRFXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group with an ethoxy substituent can be introduced via electrophilic aromatic substitution reactions.
Formation of the Pentanamide Chain: The pentanamide chain can be attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group and pentanamide chain may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide
Uniqueness
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
